molecular formula C14H15NOS B13813534 3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one

3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one

Cat. No.: B13813534
M. Wt: 245.34 g/mol
InChI Key: JZIGOSGKAQJDFZ-UHFFFAOYSA-N
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Description

3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one is a heterocyclic compound that features a piperidine ring attached to a benzothiopyranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxythiophenol with piperidine in the presence of a suitable catalyst to form the benzothiopyranone core, followed by further functionalization to introduce the piperidine moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Piperidinyl)-4H-1-benzothiopyran-4-one is unique due to the combination of the piperidine and benzothiopyranone moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

3-piperidin-1-ylthiochromen-4-one

InChI

InChI=1S/C14H15NOS/c16-14-11-6-2-3-7-13(11)17-10-12(14)15-8-4-1-5-9-15/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

JZIGOSGKAQJDFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CSC3=CC=CC=C3C2=O

Origin of Product

United States

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